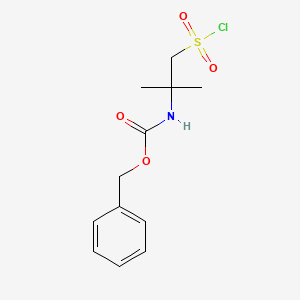
Benzyl-1-(Chlorsulfonyl)-2-methylpropan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate is a chemical compound with the CAS Number: 1037833-11-6. It has a molecular weight of 305.78 . The IUPAC name for this compound is benzyl (1-(chlorosulfonyl)-2-methylpropan-2-yl)carbamate .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorosulfonyl isocyanate as a key step . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly .Molecular Structure Analysis
The InChI code for Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate is1S/C12H16ClNO4S/c1-12(2,9-19(13,16)17)14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) . Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate are not available, similar compounds undergo sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions .Wirkmechanismus
The mechanism of action of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate involves the formation of a covalent bond with the amino group of the target molecule. This reaction results in the protection of the amino group, which can then be selectively deprotected at a later stage in the synthesis process.
Biochemical and Physiological Effects:
Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate has no known biochemical or physiological effects. It is a synthetic compound that is used exclusively in scientific research and has no therapeutic or medicinal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its toxicity. It is a hazardous material that should be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for the use of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate in scientific research. One potential application is in the development of new drugs and pharmaceuticals. This compound can be used to synthesize new compounds that may have therapeutic properties. Another future direction is in the development of new synthetic methods that utilize Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate as a key intermediate. Finally, this compound may be useful in the development of new materials and polymers.
Synthesemethoden
The synthesis of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate involves the reaction of benzyl carbamate with chlorosulfonic acid. The reaction takes place at room temperature and produces the desired compound in high yield. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
- Benzyl-1-(Chlorsulfonyl)-2-methylpropan-2-ylcarbamate dient als vielseitiges Reagenz für die chemische Synthese. Es kann verwendet werden, um die Carbamategruppe in verschiedene organische Moleküle einzuführen. Forscher verwenden es oft bei der Derivatisierung von Carbonsäuren zu ihren entsprechenden Estern, wie z. B. Methyl-, Ethyl- oder Benzylestern .
Chemische Synthese und Derivatisierung
Eigenschaften
IUPAC Name |
benzyl N-(1-chlorosulfonyl-2-methylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,9-19(13,16)17)14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLKBCTVMCOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

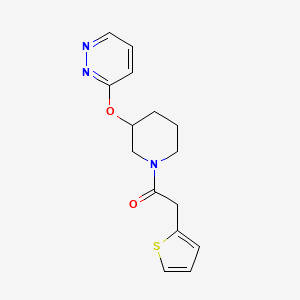
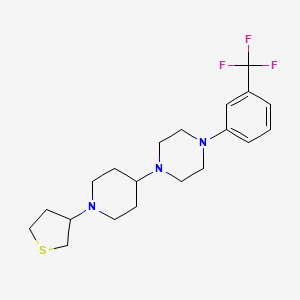
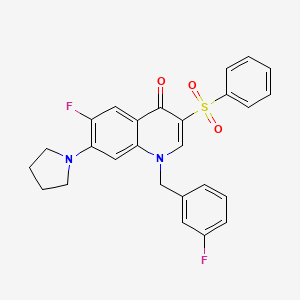
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2389818.png)
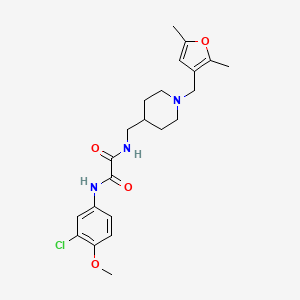

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2389827.png)
![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)